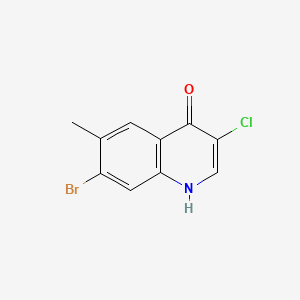

(S)-(Tetrahydrofuran-3-yl)methanol

Overview

Description

Methanol, also known as CH3OH or MeOH, is the simplest alcohol. It is a colorless, volatile, flammable liquid with a distinctive alcoholic odor . It occurs naturally in fruits, vegetables, and the atmosphere .

Synthesis Analysis

Methanol can be produced from a variety of sources, including natural gas and biomass. The modern method of preparing methanol is based on the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst . There’s also research into producing methanol using biomass-derived syngas .Molecular Structure Analysis

Methanol consists of a methyl group (CH3) linked with a hydroxy group (OH). It is not a hydrocarbon since the hydroxyl group is chemically bonded to the carbon atom .Chemical Reactions Analysis

Methanol can undergo a variety of chemical reactions. It is used as a precursor for methyl ethers, methylamines, and methyl halides . It can also be used in the production of formaldehyde and acetic acid .Physical and Chemical Properties Analysis

Methanol is a light, volatile, colorless, and flammable liquid with a distinctive alcoholic odor similar to that of ethanol . It is slightly soluble in water, in chloroform, and in ether; soluble in boiling water; sparingly soluble in alcohol .Scientific Research Applications

Dynamic Kinetic Resolution

(S)-(Tetrahydrofuran-3-yl)methanol plays a pivotal role in the synthesis of (S)-(+)-Dinotefuran, an insecticide, via dynamic kinetic resolution. The process involves converting this compound enantiomers to their respective diastereomers using (D)-( +)-10-camphorsulfonic chloride. The enantiomerically enriched (S)-( +)-(Tetrahydrofuran-3-yl) methanol obtained exhibits an enantiomeric excess (ee) value of 99% and a yield of 85%, demonstrating its importance in producing enantioselective compounds (Wu Zong-ka, 2015).

Reductive Cleavage in Organic Synthesis

This compound is also crucial in the reductive cleavage of tetrahydrofuryl sulfur-substituted oxiranes, leading to the efficient production of various substituted tetrahydrofuryl alcohols. This methodology has been applied in the formal synthesis of complex molecules such as trans-Kumausyne and Kumausallene, highlighting its versatility in organic synthesis (R. Fernández de la Pradilla et al., 2005).

Biomolecule Scattering Studies

In the realm of biophysical research, this compound has been investigated in studies of electron and positron scattering from important biomolecules, including 3-hydroxy-tetrahydrofuran. These studies aim to understand the interactions at the molecular level, providing insight into the structural properties of biomolecules and their interactions with electrons and positrons (M. Brunger, S. Buckman, & A. Zecca, 2009).

Separation Processes

This compound is involved in the separation of methanol-tetrahydrofuran mixtures by techniques such as heteroazeotropic distillation and pervaporation. This research is crucial for the development of efficient separation processes in industrial applications, demonstrating the compound's relevance in chemical engineering and process technology (G. Genduso et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

[(3S)-oxolan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPUMGYALMOCHF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654553 | |

| Record name | [(3S)-Oxolan-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124391-75-9 | |

| Record name | [(3S)-Oxolan-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

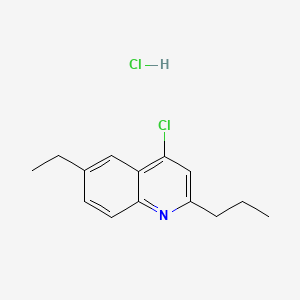

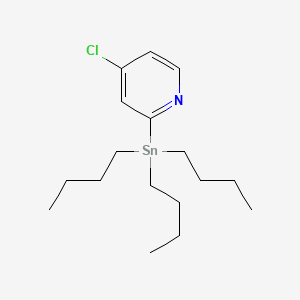

Synthesis routes and methods

Procedure details

Q1: What is the significance of the stereochemistry of (S)-(Tetrahydrofuran-3-yl)methanol in the synthesis of (S)-(+)-Dinotefuran?

A1: The research article highlights the importance of stereochemistry in the synthesis of (S)-(+)-Dinotefuran. (S)-(+)-Dinotefuran is synthesized using this compound as a starting material. The specific stereochemistry of the (S)-enantiomer is crucial because it directly influences the stereochemistry of the final product, (S)-(+)-Dinotefuran []. Different enantiomers of a molecule can exhibit different biological activities, and in the case of pesticides like Dinotefuran, the (S)-enantiomer is known to be the more potent insecticide. Therefore, obtaining this compound with high enantiomeric excess (ee) is essential for producing the desired potent form of Dinotefuran.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B598416.png)

![methyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598421.png)

![2H-Oxireno[3,4]cyclopenta[1,2-b]furan,hexahydro-4-methoxy-2-methyl-,(1a-alpha-,2-alpha-,2a-alpha-,4-](/img/no-structure.png)

![6-Chloroisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B598433.png)